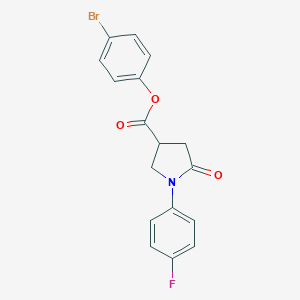
4-Bromophenyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate is not well understood. However, studies have suggested that the compound may act through various pathways such as inhibition of enzymes, modulation of receptors, and interference with cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits various biochemical and physiological effects such as anti-inflammatory, anticancer, and neuroprotective activities. The compound has also been found to modulate the immune system and exhibit antiviral activity.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments such as its ease of synthesis, good solubility, and good stability. However, the compound also has some limitations such as its low bioavailability and limited water solubility.
Future Directions
There are several future directions for research on 4-Bromophenyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate. Some of the potential research areas include:
1. Further studies on the mechanism of action of the compound to understand its mode of action.
2. Development of analogs of the compound with improved pharmacological properties.
3. Investigation of the compound's potential as a drug lead compound for the treatment of various diseases.
4. Studies on the compound's potential as a molecular probe for studying biological processes.
5. Investigation of the compound's potential as a therapeutic agent for viral infections.
Conclusion:
In conclusion, this compound is a compound that has shown promising potential in various scientific research fields. The compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research is needed to fully understand the compound's potential applications and to develop analogs with improved pharmacological properties.
Synthesis Methods
The synthesis of 4-Bromophenyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been reported using different methods. One of the commonly used methods involves the reaction of 4-bromobenzyl chloride, 4-fluorophenylacetic acid, and pyrrolidine-2,5-dione in the presence of a base catalyst. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
Scientific Research Applications
The compound has been studied for its potential applications in several scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. The compound has been found to exhibit promising activity against various diseases such as cancer, inflammation, and neurological disorders. The compound has also been studied for its potential as a drug lead compound and has shown to have good drug-like properties.
properties
Molecular Formula |
C17H13BrFNO3 |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
(4-bromophenyl) 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H13BrFNO3/c18-12-1-7-15(8-2-12)23-17(22)11-9-16(21)20(10-11)14-5-3-13(19)4-6-14/h1-8,11H,9-10H2 |
InChI Key |
OZOVPMZMGAQLAR-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)OC3=CC=C(C=C3)Br |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270933.png)
![2-(naphthalen-1-ylamino)-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270934.png)
![2-oxo-2-(phenylamino)ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270935.png)
![2-[(3-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270936.png)
![2-[(4-bromophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270939.png)
![2-[(4-fluorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270940.png)
![5-Oxo-4-oxa-tricyclo[4.2.1.0*3,7*]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester](/img/structure/B270941.png)
![2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270944.png)
![2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270946.png)
![2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270947.png)
![2-[(4-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270948.png)
![2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B270949.png)

